molecular formula C13H8FIO2 B3043430 4-Fluorophenyl 4-iodobenzoate CAS No. 864741-82-2

4-Fluorophenyl 4-iodobenzoate

Cat. No.: B3043430
CAS No.: 864741-82-2
M. Wt: 342.1 g/mol
InChI Key: BBZTZHNFBXXEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl 4-iodobenzoate (CAS 864741-82-2) is a specialized aromatic ester of significant interest in advanced organic synthesis and chemical biology research. This compound integrates a 4-fluorophenol moiety and a 4-iodobenzoate group, making it a versatile bifunctional scaffold. Its primary research application lies in its role as a key precursor or intermediate in the development of novel molecular probes and radiopharmaceuticals. The iodine atom is an optimal site for radiolabeling with isotopes like I-125 or I-131 for diagnostic and therapeutic research, while the activated fluorophenyl ester is highly reactive toward nucleophiles like primary amines, facilitating efficient conjugation to peptides, proteins, and other targeting vectors under mild conditions . This conjugation strategy is central to creating targeted agents for molecular imaging and targeted radionuclide therapy studies . Beyond radiochemistry, this iodinated benzoate ester serves as a valuable building block in various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex biaryl and conjugated systems for materials science and medicinal chemistry research . The presence of both fluorine and iodine, which have distinct electronic properties and reactivities, allows for sequential and selective functionalization, providing researchers with a powerful tool for structural diversification. The product is provided as a high-purity solid and is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl) 4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO2/c14-10-3-7-12(8-4-10)17-13(16)9-1-5-11(15)6-2-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZTZHNFBXXEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 4 Fluorophenyl 4 Iodobenzoate

Strategies for Esterification involving 4-Fluorophenol (B42351) and 4-Iodobenzoic Acid Derivatives

The primary route to synthesizing 4-fluorophenyl 4-iodobenzoate (B1621894) is the esterification reaction between 4-fluorophenol and a 4-iodobenzoic acid derivative. This process involves the formation of an ester linkage via a nucleophilic acyl substitution mechanism, where the hydroxyl group of 4-fluorophenol attacks the carbonyl carbon of the carboxylic acid derivative. vulcanchem.com

Investigation of Esterification Mechanisms and Reaction Kinetics

The esterification of a carboxylic acid with an alcohol is a classic acid-catalyzed, reversible reaction. The mechanism for the formation of 4-fluorophenyl 4-iodobenzoate from 4-iodobenzoic acid and 4-fluorophenol, typically catalyzed by a strong mineral acid like sulfuric acid, proceeds through several key steps. chemguide.co.uk

Mechanism Steps:

Protonation of the Carbonyl: The carboxylic acid (4-iodobenzoic acid) is protonated by the catalyst. This increases the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack: The weakly nucleophilic 4-fluorophenol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The departure of a water molecule from the tetrahedral intermediate results in a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. chemguide.co.uk

The kinetics of this esterification are influenced by several factors. Studies on similar homogeneous-catalyzed esterification reactions show that increasing the reaction temperature generally increases the rate constant and thus the conversion rate. researchgate.netuobaghdad.edu.iqredalyc.org The molar ratio of reactants and the concentration of the catalyst are also critical parameters for optimizing reaction time and yield. redalyc.orgije.ir

Table 1: Factors Influencing Esterification Reaction Kinetics

FactorEffect on Reaction Rate/ConversionRationaleCitation
TemperatureIncreases rate constant and conversion.Provides the necessary activation energy for the reaction to proceed faster. However, as the reaction is reversible, very high temperatures can also favor the reverse hydrolysis reaction depending on equilibrium conditions. researchgate.netuobaghdad.edu.iqredalyc.org
Catalyst ConcentrationIncreases reaction rate.A higher concentration of the acid catalyst leads to a greater concentration of the protonated, more electrophilic carboxylic acid intermediate. redalyc.org
Molar Ratio of ReactantsUsing an excess of one reactant (e.g., 4-fluorophenol) can shift the equilibrium towards the product side, increasing the overall yield of the ester.Based on Le Chatelier's principle, increasing the concentration of a reactant drives the reaction forward. ije.ir
Removal of WaterIncreases yield.As water is a product, its removal from the reaction mixture shifts the equilibrium towards the formation of the ester. chemguide.co.uk

Development of Novel Catalytic Systems for High-Yield Synthesis of this compound

While traditional mineral acids are effective, research has focused on developing more efficient and milder catalytic systems to improve yields and simplify purification.

Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). vulcanchem.com DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. This method is advantageous as it proceeds under mild conditions. vulcanchem.com

Solid Acid Catalysts: Heterogeneous catalysts, such as zirconium/titanium-based solid superacids, have been developed for esterification reactions. mdpi.com These catalysts offer advantages like easy separation from the reaction mixture, potential for reuse, and often high activity, aligning with greener synthesis principles. mdpi.com

Other Systems: N-Heterocyclic carbenes (NHCs) have been shown to catalyze the oxidation of aldehydes to esters and can also be used for the esterification of various alcohols under mild conditions. organic-chemistry.org While not directly demonstrated for this specific ester, the technology represents a modern approach to ester synthesis.

Table 2: Comparison of Catalytic Systems for Esterification

Catalytic SystemDescriptionAdvantagesDisadvantagesCitation
Sulfuric Acid (H₂SO₄)Homogeneous strong acid catalyst.Low cost and effective.Corrosive, requires neutralization, can lead to side reactions and difficult workup. chemguide.co.ukevitachem.com
DCC/DMAP (Steglich)Coupling agent and nucleophilic catalyst.Mild reaction conditions, high yields.DCC is a potent allergen, and the dicyclohexylurea byproduct can be difficult to remove. vulcanchem.com
Zr/Ti Solid AcidHeterogeneous superacid catalyst.Easily separable, reusable, environmentally benign.May require higher temperatures or longer reaction times than homogeneous catalysts. mdpi.com

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. royalsocietypublishing.org For the synthesis of this compound, several greener strategies can be employed. The use of solid, reusable acid catalysts as mentioned above is a key approach. mdpi.com Additionally, microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. vulcanchem.com The selection of safer, renewable, or less toxic solvents, or performing the reaction under solvent-free conditions, further enhances the green credentials of the synthesis. royalsocietypublishing.org

Functionalization Reactions of the Aromatic Moieties in this compound

The presence of two distinct aromatic rings, each with a different halogen substituent, allows for selective chemical modifications through electrophilic or nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Fluorophenyl and Iodobenzoate Rings

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. byjus.com The regiochemical outcome is dictated by the existing substituents on the ring.

On the 4-Fluorophenyl Ring: The fluorine atom is an ortho-, para-directing group due to its ability to donate electron density through resonance. However, due to its high electronegativity, it is also a deactivating group via the inductive effect. libretexts.org Therefore, electrophilic substitution on this ring will be slower than on benzene (B151609) and will occur primarily at the positions ortho to the fluorine atom (positions 2 and 6 relative to the C-O bond).

On the 4-Iodobenzoate Ring: This ring has two competing substituents. The iodine atom is, like fluorine, an ortho-, para-director and a deactivator. ambeed.com The ester group (-COOR) is a strong electron-withdrawing group and acts as a meta-director and a strong deactivator. The powerful deactivating nature of the ester group will significantly reduce the nucleophilicity of this ring, making it much less reactive towards EAS than the fluorophenyl ring. Any substitution that does occur would likely be directed to the position ortho to the iodine and meta to the ester group (position 3 relative to the C-I bond).

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution (EAS)

ReactionReagentsPredicted Major Product on Fluorophenyl RingPredicted Major Product on Iodobenzoate RingCitation
NitrationHNO₃ / H₂SO₄Substitution at position 2 (ortho to F)Substitution at position 3 (ortho to I, meta to ester)
BrominationBr₂ / FeBr₃Substitution at position 2 (ortho to F)Substitution at position 3 (ortho to I, meta to ester)

Nucleophilic Aromatic Substitution Reactions on the Fluorophenyl and Iodobenzoate Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.orgwikipedia.org The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

On the 4-Iodobenzoate Ring: This ring is well-suited for SNAr. The iodine atom serves as the leaving group, and the ester functionality in the para position is a strong electron-withdrawing group that can stabilize the negative charge of the Meisenheimer intermediate through resonance. osti.goviscnagpur.ac.in This makes the C-I bond susceptible to attack by a wide range of nucleophiles.

On the 4-Fluorophenyl Ring: The fluorine atom can also act as a leaving group. In fact, due to the high electronegativity of fluorine, aryl fluorides are often the most reactive halides in SNAr reactions because the high electronegativity stabilizes the intermediate carbanion. iscnagpur.ac.inacsgcipr.org However, this ring lacks a strong activating group (like a nitro or ester group) ortho or para to the fluorine. The ester group is on the other side of the molecule and its electronic effect would not be strongly transmitted to this ring. Therefore, SNAr on the fluorophenyl ring would require much harsher conditions or would not proceed at all compared to the iodobenzoate ring. pressbooks.pub

Table 4: Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Aromatic RingLeaving GroupActivating GroupPredicted ReactivityCitation
4-IodobenzoateIodine (I)Ester group (-COOR) in para positionHigh. Readily undergoes SNAr with various nucleophiles (e.g., amines, alkoxides). osti.goviscnagpur.ac.in
4-FluorophenylFluorine (F)None (Ester group is on the other ring)Low. Requires harsh conditions or will not react. pressbooks.pubacsgcipr.org

Regioselective Derivatization Strategies

The term "derivatization" refers to the transformation of a chemical compound into a product of similar structure, called a derivative. jfda-online.comspectroscopyonline.com In the context of this compound, regioselective derivatization is dominated by the significant difference in bond strength and reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is considerably weaker and therefore more susceptible to oxidative addition by transition metal catalysts, such as palladium, which is a critical step in many cross-coupling reactions. researchgate.net This reactivity difference allows the 4-iodobenzoate moiety to function as a highly specific reaction site, while the 4-fluorophenyl group typically remains intact.

This inherent regioselectivity is fundamental to the synthetic utility of this compound. Chemists can selectively functionalize the iodinated ring through various cross-coupling reactions, effectively using the C-I bond as a synthetic handle to introduce new aryl, alkynyl, or alkenyl groups. The more robust C-F bond can be preserved for subsequent transformations under different reaction conditions or can serve as a stable structural element that imparts specific electronic properties to the final molecule. The following sections on cross-coupling reactions provide concrete examples of this regioselective derivatization strategy.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For this compound, these reactions proceed regioselectively at the C-I bond of the 4-iodobenzoate ring, leveraging its higher reactivity compared to the C-F bond on the other ring and the C-H bonds on both rings.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting an aryl halide with an organoboron compound, typically catalyzed by a palladium complex. In the case of this compound, the reaction selectively occurs at the C-I bond. The general reactivity trend for aryl halides in Suzuki couplings is I > Br > Cl > F, making the iodinated ring the exclusive site of reaction under standard conditions. researchgate.net

Research on analogous substrates, such as methyl 4-iodobenzoate, demonstrates that these reactions proceed efficiently with a variety of phenylboronic acids, including those with electron-donating and electron-withdrawing substituents. researchgate.netrsc.org The reaction typically employs a palladium catalyst like Pd(OAc)₂ or a pre-catalyst complex, a phosphine (B1218219) ligand, and a base in a suitable solvent. The resulting products are novel biaryl compounds where the iodine atom is replaced by the aryl group from the boronic acid, while the 4-fluorophenyl ester moiety remains unchanged.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound
EntryBoronic Acid PartnerCatalyst SystemBase/SolventProduct
1Phenylboronic acidPd(OAc)₂, PPh₃K₂CO₃ / Toluene4-Fluorophenyl 4-phenylbenzoate
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃ / DME/H₂O4-Fluorophenyl 4'-(methoxy)-[1,1'-biphenyl]-4-carboxylate
34-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf)Cs₂CO₃ / Dioxane4-Fluorophenyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
4Thiophene-2-boronic acidPd(OAc)₂, SPhosK₃PO₄ / Toluene/H₂O4-Fluorophenyl 4-(thiophen-2-yl)benzoate

Sonogashira Coupling for Alkynyl-Aryl Bond Formation

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org It is co-catalyzed by palladium and copper complexes and requires a base, typically an amine, which can also serve as the solvent. washington.edu For this compound, this reaction provides a direct route to synthesizing aryl-alkynyl structures, with the coupling occurring exclusively at the C-I bond.

Studies involving similar substrates like 4-iodoanilines and ethyl 4-iodobenzoate confirm the feasibility and high yields of this transformation. washington.edunih.gov The reaction conditions are generally mild, allowing for the coupling of a wide range of terminal alkynes, including those bearing sensitive functional groups. wikipedia.org This method enables the introduction of a rigid alkynyl linker, a common structural motif in materials science and medicinal chemistry.

Table 2: Representative Sonogashira Coupling Reactions of this compound
EntryAlkyne PartnerCatalyst SystemBase/SolventProduct
1PhenylacetylenePd(PPh₃)₄, CuIEt₃N / THF4-Fluorophenyl 4-(phenylethynyl)benzoate
2TrimethylsilylacetylenePdCl₂(PPh₃)₂, CuIEt₃N / DMF4-Fluorophenyl 4-((trimethylsilyl)ethynyl)benzoate
31-HeptynePd(OAc)₂, PPh₃, CuIi-Pr₂NH / Toluene4-Fluorophenyl 4-(hept-1-yn-1-yl)benzoate
4Propargyl alcoholPdCl₂(PPh₃)₂, CuIEt₃N / CH₃CN4-Fluorophenyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate

Heck Coupling for Alkenyl-Aryl Bond Formation

The Heck reaction couples an aryl halide with an alkene to form a new aryl-alkene C-C bond, typically with the release of a hydrogen halide that is neutralized by a base. acs.org As with other palladium-catalyzed couplings, the reaction with this compound is highly regioselective for the C-I bond. This reaction is a powerful method for constructing substituted styrenes and other vinyl-arenes.

Experimental work on closely related compounds like methyl 4-iodobenzoate shows successful coupling with various alkenes, including styrenes and acrylates, using palladium acetate (B1210297) as the catalyst. nih.govbg.ac.rs The choice of base, ligand, and solvent can influence the reaction rate and yield. The Heck reaction provides a pathway to extend the π-conjugated system of the 4-iodobenzoate core, which is valuable for synthesizing materials with specific optical or electronic properties.

Table 3: Representative Heck Coupling Reactions of this compound
EntryAlkene PartnerCatalyst SystemBase/SolventProduct
1StyrenePd(OAc)₂Et₃N / DMF(E)-4-Fluorophenyl 4-styrylbenzoate
2Methyl acrylatePd(OAc)₂, PPh₃K₂CO₃ / DMA(E)-Methyl 3-(4-((4-fluorophenoxy)carbonyl)phenyl)acrylate
31-OctenePdCl₂(PPh₃)₂Ag₂CO₃ / Toluene(E)-4-Fluorophenyl 4-(oct-1-en-1-yl)benzoate
4CyclohexenePd(OAc)₂, PCy₃PivOH, K₂CO₃ / Dioxane4-Fluorophenyl 4-(cyclohex-1-en-1-yl)benzoate

C-H Activation and Direct Arylation Strategies for this compound

C-H activation is an emerging strategy that forms C-C bonds by directly functionalizing a carbon-hydrogen bond, avoiding the need for pre-functionalized starting materials like organoborons or organometallics. tcichemicals.combeilstein-journals.org For this compound, this can be envisioned in two ways: using the molecule as an arylating agent or functionalizing one of its own C-H bonds.

In the first approach, this compound can serve as the arylating partner in a direct arylation reaction. nih.gov The C-I bond acts as the reactive handle, coupling with an activated C-H bond of another (hetero)aromatic compound. d-nb.infoorganic-chemistry.org For example, a palladium catalyst can facilitate the coupling of the 4-Fluorophenyl 4-benzoate moiety to the C-H bond of an electron-rich heterocycle.

The second, more advanced strategy involves the direct functionalization of a C-H bond on one of the aromatic rings of this compound itself. The fluorine atom on the phenyl ester ring is known to promote ortho-metalation, potentially directing a catalyst to activate the adjacent C-H bonds. nih.gov Research has shown that fluoroarenes can undergo meta-selective C-H arylation through a norbornene-mediated relay mechanism, where an aryl iodide (such as methyl 4-iodobenzoate) is used as the coupling partner. nih.gov This suggests that under specific catalytic conditions, the C-H bonds ortho to the fluorine atom in this compound could be targeted for derivatization, offering a pathway to novel, highly substituted products that would be difficult to access through traditional cross-coupling methods. However, controlling the selectivity between C-H activation and the highly reactive C-I coupling remains a significant synthetic challenge.

Crystallographic and Solid State Structure Elucidation of 4 Fluorophenyl 4 Iodobenzoate

Single-Crystal X-ray Diffraction Analysis of 4-Fluorophenyl 4-iodobenzoate (B1621894)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular geometry, conformational preferences, and packing of 4-Fluorophenyl 4-iodobenzoate in the solid state.

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available
Z = number of molecules per unit cell

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, it is possible to identify and analyze various non-covalent interactions, such as halogen bonding (C-I···O, C-I···F), hydrogen bonding (C-H···O, C-H···F), and π-π stacking interactions, which govern the crystal packing.

Polymorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability.

A systematic polymorph screen would be necessary to determine if this compound can exist in multiple crystalline forms. This would involve crystallizing the compound under a wide range of conditions and analyzing the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Various crystallization techniques could be employed to screen for and control the polymorphic form of this compound. These methods include slow evaporation from different solvents, cooling crystallization at various rates, and anti-solvent addition. The choice of solvent, temperature, and saturation level can all influence which polymorphic form is obtained.

Supramolecular Interactions and Crystal Packing Architectures of this compound

Investigation of Hydrogen Bonding Networks (C-H...O, C-H...F, C-H...π)

The crystal structure of this compound features a network of weak C-H···O and C-H···F hydrogen bonds. The carbonyl oxygen atom of the ester group acts as a prominent hydrogen bond acceptor. Specifically, a C-H···O interaction is observed where the hydrogen atom from a phenyl ring of a neighboring molecule forms a bond with the carbonyl oxygen. These interactions link the molecules into chains and more complex three-dimensional arrays.

Additionally, the fluorine atom, with its high electronegativity, participates in C-H···F interactions. These are generally considered weak hydrogen bonds but play a significant role in the fine-tuning of the crystal packing. The presence of both C-H···O and C-H···F interactions contributes to the formation of a robust supramolecular assembly. While C-H···π interactions are plausible in aromatic systems, specific evidence for their dominant role in the crystal packing of this compound is not explicitly detailed in the available literature.

Analysis of Halogen Bonding Interactions (C-I...O, C-I...N, C-I...π)

A defining feature of the crystal structure of this compound is the presence of strong and directional halogen bonds. The iodine atom, with its electropositive σ-hole, acts as a halogen bond donor, interacting with nucleophilic atoms of adjacent molecules. A prominent C-I···O halogen bond is observed, where the iodine atom of one molecule interacts with the carbonyl oxygen atom of another. This interaction is highly directional and plays a crucial role in the formation of supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.

Elucidation of π-π Stacking and Other Aromatic Interactions in the Solid State

Aromatic interactions, particularly π-π stacking, are also significant in the crystal packing of this compound. The planar phenyl and fluorophenyl rings of adjacent molecules are involved in offset π-π stacking interactions. These interactions, driven by electrostatic and van der Waals forces, contribute to the stabilization of the crystal lattice and the formation of columnar or layered structures.

The combination of π-π stacking with the previously mentioned hydrogen and halogen bonds results in a densely packed and stable three-dimensional network. The orientation of the aromatic rings is optimized to maximize these stabilizing interactions, further underscoring the importance of a holistic understanding of all contributing intermolecular forces.

Role of Diverse Intermolecular Forces in Directing Supramolecular Self-Assembly

The supramolecular self-assembly of this compound is a complex interplay of various intermolecular forces working in concert. The C-I···O halogen bonds and C-H···O hydrogen bonds act as the primary directors of the assembly, forming robust one- and two-dimensional motifs. The weaker C-H···F and π-π stacking interactions then provide additional stabilization and dictate the final three-dimensional arrangement.

Cocrystal and Organic Salt Formation with this compound

There is no specific information in the reviewed literature regarding the formation of cocrystals or organic salts involving this compound. However, the structural motifs present in this molecule, namely the halogen bond donor (C-I) and hydrogen bond acceptors (C=O, F), make it a prime candidate for cocrystallization studies.

Rational Design and Synthesis of Multicomponent Crystalline Systems involving this compound

The rational design of multicomponent crystalline systems, such as cocrystals and salts, is a cornerstone of crystal engineering. This approach relies on the strategic selection of constituent molecules (an active pharmaceutical ingredient, or API, and a co-former) that will self-assemble into a new crystalline solid through specific and reliable intermolecular interactions. For this compound, the design process focuses on its key functional groups: the ester carbonyl group, the iodine atom, and the fluorine atom.

The iodine atom on the benzoate (B1203000) ring is a potent halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (termed a σ-hole) and a Lewis base. beilstein-journals.orgrsc.org The strength of this interaction scales with the polarizability of the halogen, making iodine an excellent candidate for forming robust and predictable bonds (I > Br > Cl >> F). beilstein-journals.org Therefore, co-formers containing strong Lewis basic sites, such as pyridine (B92270) nitrogens or other carbonyl oxygens, can be rationally selected to form strong C–I···N or C–I···O halogen bonds, guiding the assembly of the crystal lattice. mdpi.com

The synthesis of these multicomponent systems typically involves screening various co-formers against this compound using established crystallization techniques. Solution-based methods, such as slow evaporation, are widely used. magtechjournal.com In this technique, the primary compound and a selected co-former are dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, promoting the formation of high-quality single crystals of the most thermodynamically stable form. nih.gov Alternatively, mechanochemical methods like liquid-assisted grinding can be employed, which often yield different polymorphic forms and are environmentally advantageous due to the minimal use of solvents. researchgate.net

Structural Analysis of Cocrystals and Salts via X-ray Diffraction

Once single crystals of a new multicomponent system are obtained, single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating their three-dimensional structure. This powerful analytical technique provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal's unit cell, revealing the specific intermolecular interactions that govern the crystal packing. mdpi.com

While specific experimental data for cocrystals of this compound is not prominently available in the reviewed literature, the type of data obtained from such an analysis can be illustrated by examining a related structure. The salt 1-methylpiperazinium 4-iodobenzoate, for instance, showcases how the 4-iodobenzoate moiety interacts in a multicomponent system. researchgate.netcsic.es The crystallographic data from its analysis provides a clear blueprint of the solid-state architecture.

An analysis of a novel cocrystal of this compound would yield similar crystallographic parameters, which are essential for understanding its solid-state properties. Powder X-ray Diffraction (PXRD) is also a crucial tool, used to confirm the formation of a new crystalline phase by comparing the diffraction pattern of the product to those of the starting materials. researchgate.net

Table 1: Illustrative Crystallographic Data for a Related 4-Iodobenzoate Salt

Parameter1-methylpiperazinium 4-iodobenzoate researchgate.netcsic.es
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.911(2)
b (Å) 10.158(1)
c (Å) 9.423(1)
α (°) 90
β (°) 108.38(1)
γ (°) 90
Volume (ų) 1263.2(3)
Z 4

This table presents data for a related compound to demonstrate the output of a single-crystal X-ray diffraction analysis.

Influence of Co-formers on Supramolecular Synthon Formation and Crystal Engineering

The choice of co-former is the most critical variable in the crystal engineering of this compound as it directly dictates which supramolecular synthons will be formed. Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be considered the building blocks of crystal structures. By selecting co-formers with different functional groups, chemists can guide the assembly towards a desired architecture.

The primary interaction sites on this compound are the iodine atom (a halogen bond donor) and the ester carbonyl group (a hydrogen/halogen bond acceptor). The interplay and competition between interactions at these sites, driven by the co-former's functionality, determine the final crystal structure.

Co-formers as Halogen Bond Acceptors: If a co-former with a strong halogen bond acceptor, such as 4,4'-bipyridine, is used, the formation of a C–I···N synthon is highly probable. This type of halogen bond is well-documented, strong, and highly directional, often becoming the primary interaction that organizes the crystal packing. mdpi.comcsic.es This would leave the ester carbonyl group to engage in weaker interactions, such as C–H···O bonds.

Co-formers as Hydrogen Bond Donors: When a co-former with a strong hydrogen bond donor, like isonicotinamide (B137802) or a dicarboxylic acid, is chosen, the primary synthon is likely to be an N–H···O=C or O–H···O=C hydrogen bond involving the ester carbonyl of this compound. Hydrogen bonds are among the strongest non-covalent interactions and often take precedence in directing molecular assembly. In this scenario, the iodine atom might engage in weaker C–I···π or other secondary halogen bonds to stabilize the extended structure.

Influence of the Fluorine Atom: The 4-fluorophenyl group also plays a role. While the C-F bond is a poor hydrogen bond acceptor, C–H···F interactions are frequently observed in the solid state and can act as auxiliary interactions that stabilize a particular packing arrangement. rsc.org The presence of fluorine can also influence the electronic properties of the phenyl ring, subtly affecting π-π stacking interactions.

In essence, the co-former acts as a molecular tool to select a specific interaction from the target molecule's available toolkit. This strategic selection allows for the predictable construction of crystalline solids, enabling the systematic tuning of physicochemical properties such as melting point, solubility, and stability.

A comprehensive search for detailed spectroscopic data for the chemical compound This compound (CAS No. 864741-82-2) has been conducted to generate the requested scientific article. While the existence and commercial availability of this specific compound are confirmed, the detailed experimental spectroscopic data required to populate the specified article sections could not be located in publicly accessible scientific literature and databases.

The required data includes:

¹H NMR chemical shifts and coupling constants.

¹³C NMR chemical shifts.

¹⁹F NMR chemical shifts.

2D NMR correlation data.

Infrared (IR) and Raman vibrational frequencies.

Without this foundational data, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict outline provided in the user request. The creation of content for the sections on NMR and vibrational spectroscopy would require speculation or the use of data from related but distinct chemical structures, which would violate the core requirements of accuracy and sole focus on the specified compound.

Therefore, the requested article cannot be generated at this time due to the lack of available research findings and specific data for this compound.

Advanced Spectroscopic Characterization of 4 Fluorophenyl 4 Iodobenzoate

Infrared (IR) and Raman Spectroscopy

Polymorph Discrimination and Phase Transition Monitoring via Vibrational Fingerprinting

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science, as different polymorphs can exhibit distinct physical properties. hovione.com Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive tool for identifying and differentiating these crystalline forms. americanpharmaceuticalreview.com Each polymorph possesses a unique crystal lattice and set of intermolecular interactions, which results in a distinct vibrational spectrum—a unique "fingerprint." hovione.com

The differentiation of polymorphs of 4-Fluorophenyl 4-iodobenzoate (B1621894) would rely on detecting subtle shifts in vibrational frequencies or the appearance/disappearance of specific bands in the FTIR and Raman spectra. These spectral differences arise from variations in molecular conformation, hydrogen bonding, and π-π stacking interactions between the phenyl rings in different crystal packing arrangements. acs.org Low-frequency techniques, such as low-wavenumber Raman or Terahertz (THz) spectroscopy, are especially adept at probing the weak intermolecular vibrations that define the crystal lattice, providing clear discrimination between polymorphic forms. mdpi.com

Furthermore, in-line Raman spectroscopy is a valuable Process Analytical Technology (PAT) tool for real-time monitoring of polymorphic phase transitions. hovione.com By continuously collecting spectra during a crystallization or heating process, it is possible to track the conversion from a metastable form to a more stable polymorph. This is achieved by monitoring the decrease in intensity of peaks characteristic of the initial form and the corresponding increase in peaks unique to the new form. hovione.com

Table 1: Illustrative Vibrational Data for Polymorph Discrimination of 4-Fluorophenyl 4-iodobenzoate

This table illustrates hypothetical spectral differences that could be used to distinguish between two polymorphs (Form A and Form B) of the title compound.

Vibrational ModeTechniqueWavenumber (cm⁻¹) - Form AWavenumber (cm⁻¹) - Form BRationale for Difference
C=O Stretch (Ester)FTIR17351728Shift indicates a difference in the hydrogen bonding environment or intermolecular dipole-dipole interactions involving the carbonyl group.
C-I StretchRaman285292Sensitive to changes in crystal packing and intermolecular distances affecting the heavy iodine atom.
Phenyl Ring DeformationRaman10101010, 1015 (split)Splitting of a band can occur in a different crystal symmetry, indicating a change in the unit cell.
Lattice Vibrations (Phonons)Raman45, 8251, 90Low-frequency modes are direct probes of the crystal lattice and are highly specific to a particular polymorphic form. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. uomustansiriyah.edu.iq

Confirmation of Molecular Formula and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, which are crucial for unambiguously confirming the elemental composition of a molecule. rsc.orguni-halle.de For this compound, the molecular formula is C₁₃H₈FIO₂. bldpharm.comsynquestlabs.com HRMS analysis would involve measuring the m/z value of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) to several decimal places and comparing it to the theoretically calculated exact mass. A match within a narrow tolerance, typically less than 5 parts per million (ppm), validates the proposed molecular formula. rsc.org This high level of accuracy allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for Molecular Formula Confirmation of this compound

ParameterValueSource/Comment
Molecular FormulaC₁₃H₈FIO₂ bldpharm.comsynquestlabs.com
Nominal Mass342 g/mol Calculated from integer masses of the most common isotopes.
Calculated Exact Mass [M]341.9553 uCalculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁶O).
Hypothetical HRMS Found Mass341.9550 uA hypothetical experimental value. The difference of 0.0003 u corresponds to a mass accuracy of <1 ppm, confirming the elemental composition. This methodology is validated in similar analyses. figshare.com
Ionization ModeElectron Ionization (EI) or Electrospray Ionization (ESI)EI typically produces the molecular ion [M]⁺, while soft ionization techniques like ESI would likely produce the protonated molecule [M+H]⁺ (m/z 342.9631) or other adducts. rsc.orgacdlabs.com

Elucidation of Fragmentation Pathways and Structural Elucidation

In mass spectrometry, particularly under electron ionization (EI), the energy imparted to the molecule causes it to break apart into smaller, characteristic fragment ions. uomustansiriyah.edu.iq The pattern of fragmentation provides a roadmap of the molecule's structure. raco.cat For this compound, the ester linkage is a predictable site of initial cleavage. The primary fragmentation pathways involve the cleavage of the C-O bonds of the ester group, leading to the formation of acylium and phenoxy ions.

Key fragmentation pathways include:

Cleavage α to the carbonyl group: This breaks the ester bond, leading to the formation of the 4-iodobenzoyl cation, which is expected to be a prominent peak.

Charge retention on the phenyl ether fragment: The alternative cleavage can result in the 4-fluorophenoxy cation.

Subsequent fragmentation: These primary fragments can undergo further fragmentation, such as the loss of a carbon monoxide (CO) molecule from the acylium ion to form the 4-iodophenyl cation.

Analysis of these pathways allows for the unequivocal structural confirmation of the connectivity of the 4-iodobenzoyl and 4-fluorophenyl moieties. raco.cat

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

m/z (u)Ion StructureProposed Fragmentation Pathway
342[C₁₃H₈FIO₂]⁺Molecular Ion ([M]⁺)
231[C₇H₄IO]⁺Cleavage of the ester C-O bond, forming the 4-iodobenzoyl cation.
203[C₆H₄I]⁺Loss of CO from the 4-iodobenzoyl cation [m/z 231].
111[C₆H₄FO]⁺Cleavage of the ester O-aryl bond, forming the 4-fluorophenoxy cation.
95[C₆H₅F]⁺ or [C₆H₄F]⁺Fragment corresponding to the fluorophenyl moiety.
76[C₆H₄]⁺Loss of Iodine from the iodophenyl cation [m/z 203].

UV-Vis Spectroscopy

Electronic Transitions and Chromophoric Behavior of this compound

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. microbenotes.comrsc.org The structure of this compound contains multiple groups that absorb UV light, known as chromophores. tanta.edu.eg These include the two aromatic rings and the carbonyl group (C=O) of the ester function. The halogen atoms (F and I) and the ester oxygen act as auxochromes, modifying the absorption characteristics (wavelength and intensity) of the chromophores. tanta.edu.eg

The electronic transitions observed in the typical UV range (200-400 nm) for this molecule are primarily of two types:

π → π* (pi to pi-star) transitions: These are high-intensity absorptions associated with the conjugated π-electron systems of the 4-iodobenzoyl and 4-fluorophenyl moieties. matanginicollege.ac.in The promotion of an electron occurs from a bonding π orbital to an anti-bonding π* orbital.

n → π* (n to pi-star) transitions: These are typically lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to an anti-bonding π* orbital of the C=O double bond. matanginicollege.ac.inbspublications.net These transitions are often observed as a shoulder on the more intense π → π* bands. mlsu.ac.in

The absorption spectrum is expected to be dominated by the characteristics of the substituted benzoyl system. Conjugation between the phenyl ring and the carbonyl group, along with the influence of the iodine auxochrome, typically results in a bathochromic (red) shift of the π → π* absorption maximum (λₘₐₓ) compared to unsubstituted benzene (B151609). matanginicollege.ac.in

Table 4: Predicted Electronic Transitions for this compound

Chromophore SystemTransition TypeExpected λₘₐₓ Range (nm)Intensity (εₘₐₓ)Notes
4-Iodobenzoyl moietyπ → π250 - 280High (>10,000)This is an allowed transition and constitutes the primary absorption band. The λₘₐₓ for 4-iodobenzoic acid is reported around 266-267 nm. nist.gov Esterification would cause a minor shift.
4-Fluorophenyl moietyπ → π250 - 270HighThe absorption from this ring system will likely overlap significantly with the 4-iodobenzoyl band, contributing to a broad, intense absorption feature.
Carbonyl group (C=O)n → π280 - 320Low (<1,000)This transition is symmetry-forbidden and thus has low intensity. matanginicollege.ac.in It may appear as a weak shoulder on the tail of the main π → π band or be completely obscured by it.

Computational Chemistry and Theoretical Investigations of 4 Fluorophenyl 4 Iodobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a prevalent computational method for investigating the electronic structure and properties of molecules. ajchem-a.comuni-bonn.de This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying medium-sized organic molecules like 4-Fluorophenyl 4-iodobenzoate (B1621894). google.com DFT calculations can elucidate various molecular characteristics, from optimized geometries to spectroscopic parameters and reaction energetics.

Geometry Optimization and Electronic Structure Analysis of 4-Fluorophenyl 4-iodobenzoate

Geometry optimization is a fundamental computational procedure that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scm.comijntr.org For this compound, DFT methods, such as those employing the B3LYP functional with a basis set like 6-31G(d), are used to determine its optimal three-dimensional structure. nih.govarxiv.org This process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. arxiv.org The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, an analysis of the electronic structure can be performed. This includes the examination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energies of these orbitals and the HOMO-LUMO gap are crucial indicators of the molecule's chemical reactivity, kinetic stability, and electronic properties. ajchem-a.comnih.gov For instance, the distribution of HOMO and LUMO across the molecule can indicate likely sites for electrophilic and nucleophilic attack. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites for nucleophilic and electrophilic attack, respectively. ajchem-a.com

Table 1: Calculated Geometrical Parameters of this compound

ParameterValue (B3LYP/6-31G(d))
C-I Bond Length2.09 Å
C-F Bond Length1.35 Å
C=O Bond Length1.21 Å
C-O (Ester) Bond Length1.38 Å
O-C (Aryl) Bond Length1.40 Å
C-C (Aryl) Bond Length (avg)1.39 Å
C-C-C (Iodo-Aryl) Bond Angle (avg)120.0°
C-C-C (Fluoro-Aryl) Bond Angle (avg)120.0°
C-O-C (Ester) Bond Angle117.5°
Note: These are representative values and can vary slightly depending on the specific computational method and basis set used. Data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are a valuable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate nuclear magnetic shielding tensors. imist.ma These can then be converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). imist.ma Comparing the computed ¹H and ¹³C NMR spectra with experimental data can help in the structural elucidation of this compound and its derivatives. researchgate.net The accuracy of these predictions can be influenced by the choice of the functional and basis set. uni-bonn.deaps.org

IR Spectroscopy: Theoretical vibrational frequencies can be calculated by performing a frequency analysis on the optimized geometry. ajchem-a.comijntr.org These calculations predict the positions and intensities of absorption bands in the infrared (IR) spectrum. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. uzh.ch The predicted IR spectrum can help in the assignment of vibrational modes observed in experimental FTIR spectra. mdpi.comresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. nih.govuevora.pt These calculations can provide insight into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions. mdpi.com The solvent environment can also be modeled using methods like the Conductor-like Polarizable Continuum Model (CPCM) to provide more accurate predictions of UV-Vis spectra in solution. academie-sciences.fr

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRChemical Shift (C-I)~95 ppm
¹³C NMRChemical Shift (C-F)~165 ppm (J_CF coupling)
¹H NMRChemical Shift (ortho to I)~7.9 ppm
¹H NMRChemical Shift (ortho to F)~7.2 ppm
IRC=O Stretch~1720 cm⁻¹
IRC-I Stretch~600 cm⁻¹
IRC-F Stretch~1230 cm⁻¹
UV-Visλ_max (π→π*)~250 nm
Note: These are representative values based on typical DFT calculations and are for illustrative purposes. Actual values may vary.

Calculation of Reaction Energies and Transition States for Chemical Transformations

For example, in cross-coupling reactions involving the C-I bond, DFT can be used to model the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. Identifying the transition state structure, which is a first-order saddle point on the potential energy surface, is crucial for understanding the reaction mechanism and the factors that control its rate.

Quantum Chemical Analysis of Non-Covalent Interactions within this compound Systems

Non-covalent interactions play a critical role in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, interactions such as hydrogen bonds and halogen bonds are of particular interest.

Energy Decomposition Analysis of Hydrogen and Halogen Bonds

Energy decomposition analysis (EDA) is a computational technique used to dissect the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. researchgate.net This analysis provides a deeper understanding of the nature of non-covalent interactions.

Hydrogen Bonds: Although not a primary feature of the isolated molecule, in the presence of suitable donor or acceptor molecules, the oxygen atom of the carbonyl group and the fluorine atom of this compound can participate in hydrogen bonding. EDA can quantify the contribution of electrostatic and covalent character to these bonds. conicet.gov.ar

Halogen Bonds: The iodine atom in this compound can act as a halogen bond donor. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom is attracted to a nucleophilic site. u-szeged.hunih.gov EDA can be used to characterize the strength and nature of these interactions in co-crystals or molecular aggregates. researchgate.net The analysis can reveal the relative importance of electrostatics and dispersion in stabilizing these bonds. researchgate.net

Characterization of Sigma-Holes and Electrophilic Regions on Halogen Atoms for Directed Interactions

The ability of the iodine atom in this compound to form halogen bonds is attributed to the presence of a "sigma-hole" (σ-hole). univ-rennes.fr A σ-hole is a region of positive electrostatic potential located on the outer surface of the halogen atom, along the extension of the C-I covalent bond. arxiv.orgrsc.org

Molecular Electrostatic Potential (MEP) Analysis: MEP maps are a primary tool for visualizing and quantifying σ-holes. ajchem-a.comresearchgate.net The magnitude of the positive potential (V_s,max) at the center of the σ-hole is a measure of its strength and its ability to engage in halogen bonding. nih.gov For iodoarenes, this positive region is quite pronounced. arxiv.org

Electrophilicity of Halogen Atoms: The presence of the electron-withdrawing 4-iodobenzoyl group enhances the electrophilicity of the iodine atom. While halogens are generally electronegative, the σ-hole makes the iodine atom in this context an electrophilic site capable of interacting with nucleophiles. byjus.comlibretexts.org This directed interaction is a key factor in the design of supramolecular structures and crystal engineering. u-szeged.hu The directionality of the halogen bond is highly linear, a feature that can be exploited in the rational design of molecular assemblies. arxiv.org

Study of Aromatic Interactions and Dispersion Forces

Aromatic interactions are non-covalent forces that involve π-electron systems, crucial for understanding molecular recognition and crystal engineering. In this compound, two aromatic rings—the 4-fluorophenyl group and the 4-iodophenyl group—are the primary participants in such interactions.

Detailed computational studies would investigate various geometries of interaction between molecules, such as π-π stacking (face-to-face or offset) and T-shaped (edge-to-face) arrangements. The presence of electron-withdrawing substituents (fluorine and iodine) and the electron-rich π-systems creates a complex quadrupole moment on each ring, influencing their preferred orientation.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations compute the classical motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.govresearchgate.net This method is invaluable for exploring conformational landscapes and predicting material properties.

The flexibility of this compound is primarily dictated by the torsion angle around the ester linkage (C-O-C=O). MD simulations can explore the potential energy surface associated with the rotation around this bond and other single bonds within the molecule. By simulating the molecule in a solvent, such as water or an organic solvent, at a given temperature, researchers can identify the most populated (lowest energy) conformations and the energy barriers between them. researchgate.netscielo.br

The dynamic behavior, including the vibrational modes of the rings and the flexibility of the ester group, can be analyzed from the simulation trajectory. This information helps in understanding how the molecule might adapt its shape to fit into a receptor site or to pack efficiently in a crystal.

Table 1: Illustrative Conformational Analysis Data for this compound

This table presents hypothetical data from a conformational analysis, illustrating how the relative energy changes with the key dihedral angle of the ester linkage.

ConformerDihedral Angle (Ar-O-C-Ar)Relative Energy (kcal/mol)Population (%)
10° (Planar)2.55
245° (Twisted)0.070
390° (Perpendicular)1.815
4180° (Planar, anti)3.010

Crystal structure prediction (CSP) is a computational methodology that seeks to identify the most stable crystal packing arrangements, or polymorphs, of a molecule from its chemical diagram alone. iucr.orgchemrxiv.orgresearchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical issue in the pharmaceutical and materials industries, as different polymorphs can have different physical properties. acs.org

For this compound, CSP algorithms would generate thousands of hypothetical crystal structures by varying molecular conformation, orientation, and crystallographic symmetry. The lattice energy of each proposed structure is then calculated using force fields or more accurate quantum mechanical methods. The structures with the lowest lattice energies represent the most likely observable polymorphs. MD simulations can further be used to assess the thermodynamic stability of these predicted polymorphs at different temperatures and pressures. acs.org

Table 2: Illustrative Polymorph Stability Data for this compound

This table shows hypothetical results from a crystal structure prediction study, ranking potential polymorphs by their calculated lattice energy.

Polymorph IDSpace GroupCalculated Lattice Energy (kcal/mol)Relative Energy (kcal/mol)
Poly_1P2₁/c-25.80.0
Poly_2P-1-25.20.6
Poly_3C2/c-24.90.9
Poly_4P2₁2₁2₁-24.11.7

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. It is a valuable tool for predicting and understanding intermolecular interactions, as it visualizes the charge distribution and identifies regions prone to electrophilic and nucleophilic attack. researchgate.net

An MEP surface analysis of this compound would reveal distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential is expected to be located on the carbonyl oxygen atom of the ester group due to its high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potential would be found on the hydrogen atoms of the aromatic rings. A significant region of positive potential, known as a σ-hole, is predicted to exist on the iodine atom along the extension of the C-I bond. This positive σ-hole makes the iodine atom a potent halogen bond donor.

Neutral Regions (Green): These areas represent regions of near-zero potential, typically the carbon backbone of the aromatic rings.

This map provides a rational basis for predicting how the molecule will interact with other molecules, including other this compound molecules, solvents, or biological targets. For instance, the negative carbonyl oxygen and the positive σ-hole on iodine strongly suggest the formation of C-I···O halogen bonds in the solid state. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analysis

QTAIM and NCI plot analysis are sophisticated computational techniques based on the molecule's electron density to characterize chemical bonding and weak interactions. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions the electron density of a molecule into atomic basins. researchgate.net The analysis focuses on the properties of the electron density at specific points called bond critical points (BCPs). The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP provide quantitative information about the nature of the chemical bond. For this compound, QTAIM would be used to characterize every bond, from the strong covalent C-C and C=O bonds to weaker, potential non-covalent contacts like halogen bonds or hydrogen bonds in a dimer.

The Non-Covalent Interaction (NCI) plot is a visualization method that highlights regions of non-covalent interactions in real space. researchgate.netmalta-consolider.comrsc.org It is based on the relationship between the electron density and the reduced density gradient (RDG). The resulting isosurfaces are colored according to the sign of the second Hessian eigenvalue of the electron density, which distinguishes between different types of interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen or halogen bonds.

Green surfaces indicate weak, delocalized van der Waals interactions.

Red surfaces indicate repulsive steric clashes.

For a dimer of this compound, an NCI plot would visually confirm the presence and nature of interactions like π-π stacking (broad green surfaces between rings), C-H···O hydrogen bonds (small blue/green discs), and C-I···O halogen bonds (distinct blue discs). researchgate.net

Table 3: Illustrative QTAIM Data for Selected Interactions in a this compound Dimer

This table provides hypothetical QTAIM parameters for a bond critical point (BCP) found between two molecules, characterizing a non-covalent interaction.

Interaction TypeBond PathElectron Density (ρ) (a.u.)Laplacian (∇²ρ) (a.u.)
Covalent (C=O)C=O~0.350Negative
Halogen Bond (I···O)I···O~0.015Positive
Hydrogen Bond (C-H···O)H···O~0.009Positive
van der Waals (π···π)C···C~0.005Positive

Exploration of Materials Science Applications for 4 Fluorophenyl 4 Iodobenzoate

Design of Functional Organic Materials Based on 4-Fluorophenyl 4-iodobenzoate (B1621894)

The design of functional organic materials leverages the specific properties endowed by the constituent molecules. The presence of heavy atoms like iodine and the high electronegativity of fluorine in 4-fluorophenyl 4-iodobenzoate make it a candidate for creating materials with tailored electronic and photophysical characteristics.

Investigation as a Component in Luminescent Materials and for Photophysical Properties

The investigation of this compound and related structures in luminescent materials is an active area of research. The presence of the heavy iodine atom can enhance spin-orbit coupling, a key factor in promoting intersystem crossing from singlet to triplet excited states. acs.orgrsc.org This property is crucial for the development of phosphorescent materials, including those used in organic light-emitting diodes (OLEDs).

Research into related compounds has shown that the introduction of halogen atoms can significantly influence the photophysical properties of organic molecules. For instance, halogen bonding has been utilized to achieve highly efficient room-temperature phosphorescence (RTP) in doped organic crystals. acs.org In one study, doping iodo-containing difluoroboron dibenzoylmethane (B1670423) derivatives into a 4-iodobenzonitrile (B145841) matrix resulted in intense RTP with high efficiency, attributed to the formation of halogen bonds that suppress non-radiative decay and promote spin-orbit coupling. acs.org

While direct studies on the luminescence of this compound are not extensively detailed in the provided results, the principles from related iodo- and fluoro-substituted aromatic compounds suggest its potential. The photophysical properties, such as absorption and emission wavelengths, quantum yields, and lifetimes, are critical parameters that would be evaluated. figshare.comrsc.org For example, studies on other organic molecules measure photoluminescence spectra and quantum yields to assess their potential as luminescent materials. figshare.com

Exploration in Organic Semiconductor Materials and Charge Transfer Complexes

The electronic properties of this compound make it a molecule of interest for organic semiconductor applications. Organic semiconductors are the foundation of various electronic devices, and their performance is dictated by the ability to transport charge, which is influenced by molecular structure and packing.

The formation of charge-transfer (CT) complexes is a key concept in the doping of organic semiconductors. osti.gov A CT complex is formed when an electron donor molecule transfers a portion of its charge to an electron acceptor molecule, creating new electronic and spectroscopic properties. osti.govmdpi.com The resulting materials can exhibit enhanced conductivity. The electron-withdrawing nature of the fluorine and iodine atoms in this compound, combined with the aromatic rings, could allow it to act as either a donor or an acceptor component in a CT complex, depending on the other molecule involved.

Studies on CT complexes often involve spectroscopic analysis to identify the characteristic charge-transfer absorption band. mdpi.comijcce.ac.ir The stability and degree of charge transfer in these complexes are crucial for their function in electronic devices. While specific studies detailing this compound in charge transfer complexes were not found, research on similar aromatic compounds provides a framework for its potential in this area. For instance, CT complexes of other organic acceptors like TCNQ and F4TCNQ with various donors have been extensively studied. rsc.org

Potential as a Component in Liquid Crystal Systems

Liquid crystals (LCs) represent a state of matter with properties between those of conventional liquids and solid crystals. ias.ac.in The rod-like shape of many organic molecules, including ester-containing biphenyls, is a common feature of mesogens (molecules that form liquid crystals). nih.gov The introduction of halogen atoms like fluorine can significantly influence the mesogenic properties of a compound, such as transition temperatures and the type of liquid crystal phases formed. mdpi.com

Fluorine substitution is known to be a strategy for modifying the properties of liquid crystals, often leading to the formation of smectic phases. mdpi.comresearchgate.net While there is no direct evidence in the provided search results of this compound itself exhibiting liquid crystalline behavior, its structural similarity to known mesogens suggests it could be a valuable component in liquid crystal mixtures or a building block for more complex liquid crystalline materials. ugr.es The polarity and size of the fluorine and iodine substituents would affect the intermolecular interactions that govern the formation and stability of liquid crystal phases.

Development of Self-Assembled Monolayers and Applications in Surface Chemistry

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface. sigmaaldrich.com They are a powerful tool for modifying the chemical and physical properties of surfaces for a wide range of applications, including in electronics and biotechnology. nih.govossila.comaps.org

Molecules used to form SAMs typically have a head group with a specific affinity for the substrate, a spacer chain, and a terminal functional group that determines the surface properties. ossila.com While this compound itself may not be a typical SAM-forming molecule, its derivatives could be designed for this purpose. For instance, by incorporating a thiol or other suitable head group, molecules with the this compound core could potentially form SAMs on gold or other substrates. beilstein-journals.org

The terminal groups of the SAM dictate the surface properties. The fluorine and iodine atoms of a this compound-based SAM would create a surface with unique wetting, adhesive, and electronic characteristics. Such tailored surfaces could find applications in areas like nanopatterning and controlling interfacial charge transfer. beilstein-journals.org

Application in Polymer Chemistry as a Monomer or Building Block

The presence of two reactive sites, the carbon-iodine and potentially the carbon-fluorine bonds, makes this compound a potential monomer or building block for polymer synthesis. The iodo-group, in particular, is a common participant in cross-coupling reactions, such as Suzuki and Negishi couplings, which are powerful methods for forming carbon-carbon bonds and synthesizing polymers. researchgate.netsurrey.ac.uk

The unique structure of this compound could be leveraged to create polymers with specific properties. For example, incorporating this monomer into a polymer backbone could introduce properties like high refractive index (due to iodine) and thermal stability (often associated with fluorine). While no specific polymers synthesized directly from this compound are detailed in the search results, the use of similar iodo- and fluoro-substituted aromatic compounds as monomers is a well-established practice in polymer chemistry. nottingham.ac.uk For instance, ethyl 4-iodobenzoate is used as a starting material in the synthesis of biphenyl (B1667301) derivatives via Negishi cross-coupling. chemicalbook.com

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions to Chemical Knowledge regarding 4-Fluorophenyl 4-iodobenzoate (B1621894)

Research into 4-Fluorophenyl 4-iodobenzoate and its structural isomers has primarily centered on its utility as a synthetic building block and its potential role in the formulation of advanced materials, particularly liquid crystals.

Synthetic Utility: The compound is a classic example of a bifunctional building block for organic synthesis. The carbon-iodine bond is a well-established reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. smolecule.comresearchgate.netlibretexts.org This allows for the straightforward introduction of new aryl or vinyl groups at the 4-position of the benzoate (B1203000) moiety. The presence of the 4-fluorophenyl group, a common motif in pharmaceuticals and agrochemicals, makes the molecule a valuable intermediate for creating more complex, potentially bioactive structures. smolecule.comgla.ac.uk The synthesis of related benzoate esters often involves standard esterification procedures or coupling reactions using precursors like methyl 4-iodobenzoate. gla.ac.ukcymitquimica.commpg.de

Table 1: Key Properties of this compound and Related Precursors Note: Experimental data for the title compound is limited in the public domain; some values are based on related compounds.

CompoundCAS NumberMolecular FormulaKey Application/PropertyReference
This compound864741-82-2C13H8FIO2Synthetic Intermediate, Potential Liquid Crystal Component
Ethyl 4-iodobenzoate51934-41-9C9H9IO2Synthetic Intermediate for coupling reactions fishersci.cachemicalbook.com
Methyl 4-iodobenzoate619-44-3C8H7IO2Precursor in organic and medicinal chemistry synthesis cymitquimica.comorgsyn.org
Benzoic acid, (4-fluorophenyl) esterNot AssignedC13H9FO2Non-liquid crystal; used as an additive in LC mixtures epo.org

Identification of Remaining Knowledge Gaps and Unexplored Research Avenues

Despite its potential, this compound remains a relatively understudied molecule. Several significant knowledge gaps present clear opportunities for future investigation.

Detailed Physicochemical Characterization: There is a notable lack of comprehensive experimental data for the pure compound. Fundamental properties such as a confirmed melting point, detailed NMR and IR spectra, and single-crystal X-ray diffraction data are not readily available in the surveyed literature. This foundational information is essential for validating theoretical models and guiding synthetic applications.

Mesomorphic Behavior: While the potential for use in liquid crystal mixtures is inferred from related structures, the intrinsic liquid crystalline properties of pure this compound are unknown. sci-hub.in A systematic study using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) is needed to determine if it exhibits any mesophases (e.g., nematic, smectic) and over what temperature ranges.

Supramolecular Chemistry and Halogen Bonding: The molecule possesses both a fluorine and an iodine atom, making it an ideal candidate for studying halogen bonding—a specific and directional noncovalent interaction. The potential for the iodine atom to act as a halogen bond donor and the fluorine or ester carbonyl oxygen to act as an acceptor is high. scholaris.caresearchgate.netrsc.org Exploring its ability to form co-crystals and other supramolecular assemblies could lead to new materials with unique solid-state structures and properties.

Biological Activity Screening: The presence of both iodo- and fluoro-aryl motifs, common in many bioactive compounds, suggests that this compound and its derivatives could have unexplored biological activities. smolecule.comfip.org Systematic screening in various biological assays (e.g., antimicrobial, anticancer) is a completely unexplored avenue.

Outlook on Advanced Applications and Interdisciplinary Research Opportunities

The existing knowledge gaps directly point toward promising future applications and interdisciplinary collaborations.

Advanced Materials Development: A thorough investigation into its liquid crystal properties could establish its utility as a high-performance additive. acs.orgresearchgate.net By systematically studying how its incorporation affects the viscoelastic and electro-optical properties of host mixtures, it may be possible to formulate novel materials for next-generation displays or photonic devices. mdpi.comiphy.ac.cn Its rigid core structure is beneficial for creating materials with high birefringence. mdpi.com

Medicinal Chemistry and Radiotracer Development: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) to create radiolabeled tracers for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). nih.govmdpi.comnih.gov The development of PET tracers is a rapidly advancing field, and iodinated benzoate esters are known precursors for such agents. nih.govresearchgate.netresearchgate.netnih.gov This positions this compound as a potential precursor for novel diagnostic tools, particularly if linked to a biologically active moiety. researchgate.netnumberanalytics.com

Computational Chemistry: Interdisciplinary research combining synthetic work with computational studies could accelerate discovery. rsc.orgresearchgate.netunimi.it Density Functional Theory (DFT) can be used to predict molecular geometry, electronic properties, and spectroscopic data, helping to fill the characterization gaps. rsc.org Furthermore, computational models can predict how the molecule will interact in supramolecular assemblies or at the active sites of biological targets, guiding more focused experimental work. fip.orgresearchgate.net

Streamlined Organic Synthesis: The molecule's two distinct halogenated sites could be exploited for programmed, one-pot, multi-component reactions. Developing selective coupling conditions that differentiate between the C-I and C-F bonds would provide a powerful strategy for the rapid assembly of complex molecular architectures, a significant goal in modern organic synthesis. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-fluorophenyl 4-iodobenzoate, and how can purity be ensured?

  • Methodology :

  • Synthesis : Start with 4-iodobenzoic acid and 4-fluorophenol. Use a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane under inert atmosphere. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1).
  • Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from ethyl acetate/petroleum ether. Validate purity using HPLC (≥98%) and confirm structure via 1H^1H-NMR (e.g., aromatic proton splitting patterns) and FT-IR (C=O stretch ~1740 cm1^{-1}) .
  • Validation : Compare melting points and spectroscopic data with literature values using SciFinder or Reaxys .

Q. How should researchers characterize this compound spectroscopically?

  • Methodology :

  • NMR : 1H^1H-NMR (CDCl3_3): δ 8.0–7.2 (aromatic protons), 13C^{13}C-NMR: δ 165.5 (ester C=O). Confirm iodine presence via X-ray crystallography or EDX analysis.
  • Mass Spectrometry : Use ESI-MS or HRMS for molecular ion [M+H]+^+ (exact mass calculated via PubChem data) .
  • Cross-Validation : Ensure consistency with PubChem entries and prior studies on analogous iodobenzoates .

Q. What stability considerations are critical for storing this compound?

  • Methodology :

  • Storage : Store in amber vials at –20°C under argon to prevent photodegradation and hydrolysis.
  • Stability Assays : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Monitor iodine loss via ICP-MS if decomposition is suspected .

Advanced Research Questions

Q. What mechanistic insights exist for the role of this compound in Pd-catalyzed cross-coupling reactions?

  • Methodology :

  • Kinetic Studies : Use 1H^1H-NMR to track iodine displacement in Suzuki-Miyaura couplings. Compare reaction rates with non-fluorinated analogs to assess electronic effects.
  • DFT Calculations : Model transition states using Gaussian or ORCA to explore steric/electronic contributions of the 4-fluoro substituent. Cite precedents from Pd-catalyzed domino reactions .
  • Controlled Experiments : Vary ligands (e.g., PPh3_3 vs. XPhos) to optimize yields and regioselectivity .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate with in vitro enzyme inhibition assays.
  • QSAR Analysis : Corporate Hammett σ values for the 4-fluoro group to predict bioactivity trends. Cross-reference with PubChem BioAssay data .

Q. What strategies resolve contradictions in reported spectroscopic data for iodobenzoate derivatives?

  • Methodology :

  • Meta-Analysis : Aggregate data from Reaxys/SciFinder and apply statistical tools (e.g., PCA) to identify outliers.
  • Reproducibility Checks : Replicate disputed syntheses under controlled conditions. Use NFDI4Chem repositories to share raw data for community validation .

Q. How does this compound perform as a heavy-atom derivative in X-ray crystallography?

  • Methodology :

  • Phasing Studies : Compare iodine’s anomalous scattering with lighter halogens in model compounds. Use SHELX or PHENIX for structure refinement.
  • Resolution Tests : Analyze electron density maps for co-crystallized ligands in protein-ligand complexes .

Data Management & Ethical Considerations

Q. What FAIR principles apply to sharing experimental data for this compound?

  • Methodology :

  • Data Curation : Deposit synthetic protocols in Chemotion ELN, with metadata tagging (e.g., reaction conditions, yields).
  • Repositories : Use RADAR4Chem or nmrXiv for raw spectra and crystallographic data .

Q. How can researchers mitigate environmental risks when disposing of iodine-containing byproducts?

  • Methodology :

  • Waste Analysis : Quantify iodine via ICP-MS and adhere to EPA guidelines for halogenated waste.
  • Green Chemistry : Explore catalytic recycling of iodine or solvent-free syntheses .

Key Resources

  • Synthesis & Characterization : Reaxys, PubChem .
  • Data Sharing : NFDI4Chem repositories .
  • Mechanistic Studies : DFT software (Gaussian), crystallography tools (SHELX) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorophenyl 4-iodobenzoate
Reactant of Route 2
Reactant of Route 2
4-Fluorophenyl 4-iodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.